4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

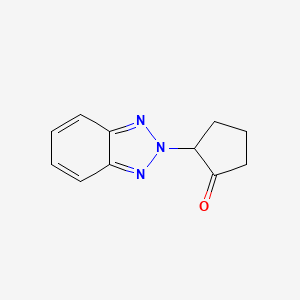

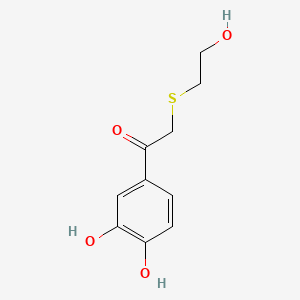

The compound “4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical substance with a molecular formula of C17H27FN2O4S . It has an average mass of 374.471 Da and a monoisotopic mass of 374.167542 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H27FN2O4S . This indicates that it contains 17 carbon atoms, 27 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 355.6±42.0 °C, a density of 1.128±0.06 g/cm3 at 20 °C and 760 Torr, and a pKa of 13.75±0.46 .Scientific Research Applications

- Anticancer Properties EFMP has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies suggest that EFMP may interfere with cell cycle progression and inhibit angiogenesis, making it a promising candidate for cancer therapy.

- Neuroprotection and Neurodegenerative Diseases Studies have examined EFMP’s neuroprotective properties. It shows promise in protecting neurons from oxidative stress, inflammation, and excitotoxicity. Researchers have explored its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease.

- Anti-Inflammatory Activity EFMP exhibits anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. It has been studied in animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Its ability to suppress pro-inflammatory mediators makes it an interesting target for drug development.

- Cardiovascular Applications EFMP has been investigated for its cardiovascular effects. It may have vasodilatory properties and could be useful in managing hypertension. Additionally, studies suggest that EFMP might protect against ischemia-reperfusion injury in the heart.

- Researchers have explored EFMP’s antibacterial activity against various pathogens. It shows inhibitory effects against both Gram-positive and Gram-negative bacteria. Further studies are needed to understand its mechanism of action and potential clinical applications .

- Analgesic and Antinociceptive Effects EFMP has been evaluated for its ability to reduce pain and nociception. Animal studies indicate that it may act through opioid receptors and inhibit pain signaling pathways. Its potential as an analgesic warrants further investigation.

Antibacterial Potential

properties

IUPAC Name |

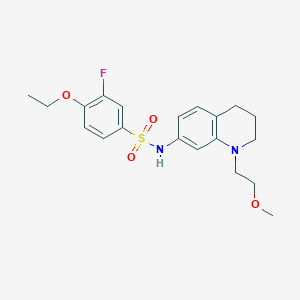

4-ethoxy-3-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O4S/c1-3-27-20-9-8-17(14-18(20)21)28(24,25)22-16-7-6-15-5-4-10-23(11-12-26-2)19(15)13-16/h6-9,13-14,22H,3-5,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHEJFUMVCNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)

![2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2512368.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2512371.png)

![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)

![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)

![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)